molecular formula C7H5BrClNO2 B1321356 3-Amino-5-bromo-2-chlorobenzoic acid CAS No. 60541-84-6

3-Amino-5-bromo-2-chlorobenzoic acid

Cat. No.: B1321356
CAS No.: 60541-84-6
M. Wt: 250.48 g/mol
InChI Key: LXCCUZBBWURDLS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Amino-5-bromo-2-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its impact on cellular processes . Understanding these effects is essential for evaluating the compound’s potential therapeutic or toxicological applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it participates in free radical reactions, where it loses the N-bromo atom and forms a succinimidyl radical . These molecular interactions are critical for understanding how the compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. For example, it has been observed that the proportion of dibromo impurity increases significantly as the reaction temperature changes . These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Understanding the threshold effects, as well as any toxic or adverse effects at high doses, is crucial for evaluating the compound’s safety and efficacy. For instance, the compound has been shown to cause skin and eye irritation, indicating potential adverse effects at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it participates in nucleophilic substitution reactions, which are part of its metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, influencing its distribution. For instance, it has been observed to cause respiratory tract irritation, indicating its distribution within the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-amino-5-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCUZBBWURDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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